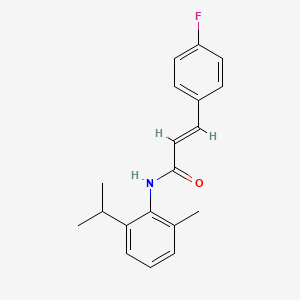
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MMCA and has been synthesized using different methods. MMCA has been found to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further research. In
作用機序
The mechanism of action of MMCA is not fully understood. However, studies have suggested that MMCA exerts its anticancer and neuroprotective effects through the inhibition of tubulin polymerization. MMCA has been found to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.
Biochemical and Physiological Effects:
MMCA has been found to exhibit a wide range of biochemical and physiological effects. MMCA has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo. MMCA has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of using MMCA in lab experiments is its potent anticancer and neuroprotective activity. MMCA has been found to exhibit these effects at low concentrations, making it an ideal candidate for further research. However, one of the limitations of using MMCA in lab experiments is its low solubility in water, which can make it challenging to work with.
将来の方向性
There are several future directions for MMCA research. One of the significant future directions is the development of MMCA derivatives with improved solubility and potency. Another future direction is the investigation of MMCA's potential applications in other research fields, such as cardiovascular and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of MMCA fully.
合成法
The synthesis of MMCA can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacrylamide in the presence of a base. This method yields MMCA in high purity and yield. Other methods, such as the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacetamide in the presence of a base, have also been reported.
科学的研究の応用
MMCA has been extensively studied for its potential applications in various research fields. One of the significant applications of MMCA is in cancer research. MMCA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MMCA has also been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo.
MMCA has also been studied for its potential applications in neuroscience research. MMCA has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(21)17-8-10-20-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMSGGCDIXCLD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methoxy-phenyl)-N-(morpholine-4-carbothioyl)-acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

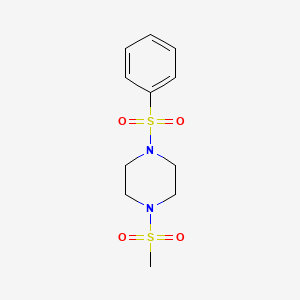
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)

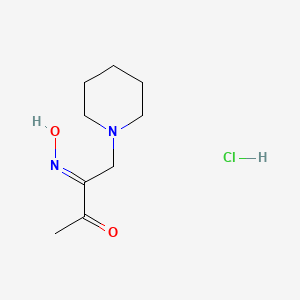
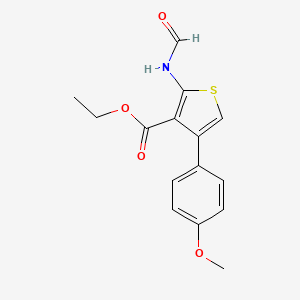
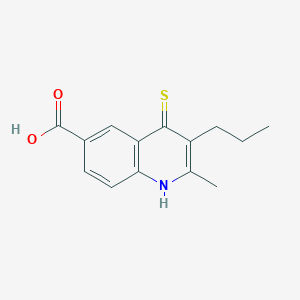
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
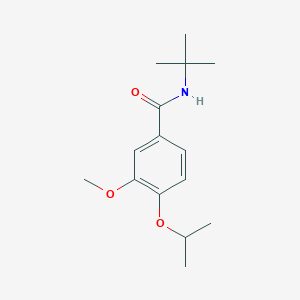
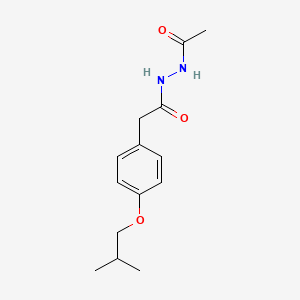
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
